molecular formula C16H17BrN2O B2799451 5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline CAS No. 2411293-33-7

5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline

Cat. No.: B2799451
CAS No.: 2411293-33-7
M. Wt: 333.229
InChI Key: OKKDLIUYSVPZRJ-UHFFFAOYSA-N
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Description

5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common approach is the bromination of quinoline at the 5-position, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The aziridine ring is then formed by reacting the intermediate with cyclopropylmethylamine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom at the 5-position can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 5-position.

Scientific Research Applications

5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the bromine and aziridine groups, making it less complex.

    5-Bromoquinoline: Does not have the methoxy and aziridine groups, resulting in different chemical properties.

    Aziridine derivatives: Compounds with similar aziridine rings but different substituents.

Uniqueness

5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline is unique due to its combination of a bromine atom, methoxy group, and aziridine ring

Properties

IUPAC Name

5-bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c17-16-13-2-1-7-18-14(13)5-6-15(16)20-10-12-9-19(12)8-11-3-4-11/h1-2,5-7,11-12H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDLIUYSVPZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=C(C4=C(C=C3)N=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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